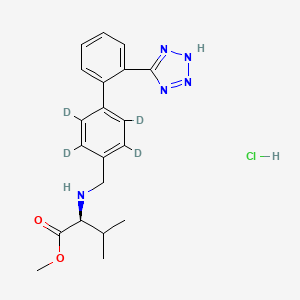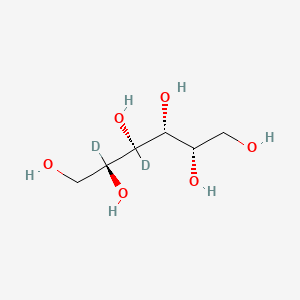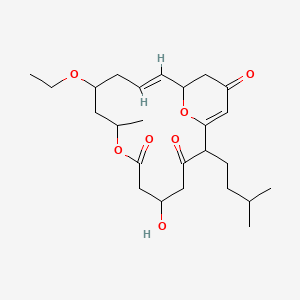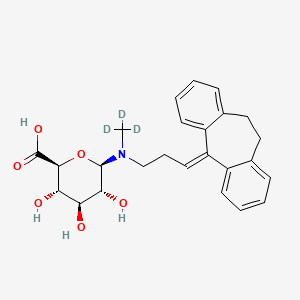
Nortriptyline N-beta-glucuronide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nortriptyline N- is a tricyclic antidepressant primarily used to treat major depressive disorder. It is also employed in the management of chronic pain, neuropathic pain, and other conditions. Nortriptyline N- is the N-demethylated active metabolite of amitriptyline, another tricyclic antidepressant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nortriptyline N- is synthesized through the demethylation of amitriptyline. The process involves the use of reagents such as sodium hydroxide and hydrogen peroxide under controlled conditions to achieve the desired demethylation .
Industrial Production Methods: In industrial settings, the production of Nortriptyline N- involves large-scale chemical synthesis using high-pressure liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Nortriptyline N- can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert Nortriptyline N- into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the Nortriptyline N- molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Hydroxynortriptyline.
Reduction: Reduced Nortriptyline derivatives.
Substitution: Various substituted Nortriptyline compounds.
Scientific Research Applications
Nortriptyline N- has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter levels and neuronal activity.
Medicine: Investigated for its efficacy in treating depression, chronic pain, and neuropathic pain.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
Nortriptyline N- exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their mood-stabilizing effects. Additionally, Nortriptyline N- has antimuscarinic effects through its actions on acetylcholine receptors .
Comparison with Similar Compounds
Amitriptyline: The parent compound of Nortriptyline N-, used for similar therapeutic purposes.
Doxepin: Another tricyclic antidepressant with similar pharmacological properties.
Imipramine: A tricyclic antidepressant used to treat depression and enuresis.
Uniqueness of Nortriptyline N-: Nortriptyline N- is unique due to its specific pharmacokinetic profile, including its bioavailability and half-life. It is also known for its relatively lower side effect profile compared to other tricyclic antidepressants .
Properties
Molecular Formula |
C25H29NO6 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl-(trideuteriomethyl)amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20-24,27-29H,6,12-14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1/i1D3 |
InChI Key |
QSLRRDSIIHRSEJ-CJXIVUKBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
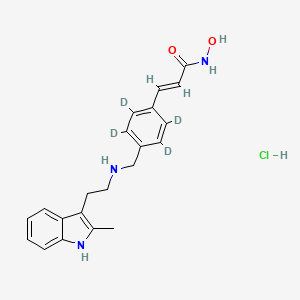
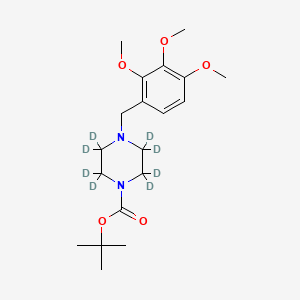

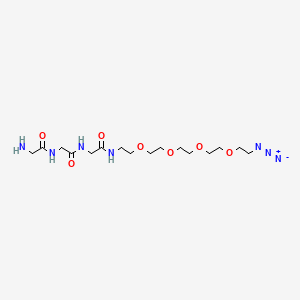
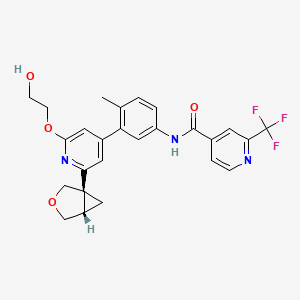


![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
